molecular formula C19H25ClIN3O2S B2828476 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide CAS No. 1078634-18-0

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide

Cat. No.: B2828476
CAS No.: 1078634-18-0
M. Wt: 521.84
InChI Key: PBFNOSDIIXWECH-JWGURIENSA-N
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Description

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonylamino group, a chlorophenyl group, and a dimethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonylamino and chlorophenyl intermediates, followed by their coupling with the dimethylphenyl group under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide
  • N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydrochloride

Uniqueness

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1078634-18-0

Molecular Formula

C19H25ClIN3O2S

Molecular Weight

521.84

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide

InChI

InChI=1S/C19H24ClN3O2S.HI/c1-14-11-15(2)13-18(12-14)22-16(3)23(4)10-9-21-26(24,25)19-7-5-17(20)6-8-19;/h5-8,11-13,21H,9-10H2,1-4H3;1H

InChI Key

PBFNOSDIIXWECH-JWGURIENSA-N

SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C.I

solubility

not available

Origin of Product

United States

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